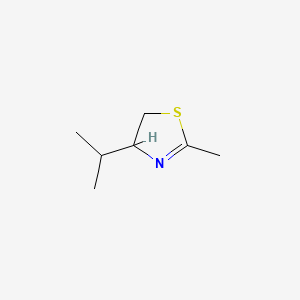
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C7H13NS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones, which leads to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions .
Industrial Production Methods
Industrial production of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the thiazole ring, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: Oxidation of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to various substituted thiazole derivatives with different functional groups .
Applications De Recherche Scientifique
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
Thiazole: The parent compound with a simpler structure and different chemical properties.
2-Methylthiazole: A derivative with a methyl group at the 2-position, showing different reactivity and applications.
4,5-Dihydrothiazole: A partially saturated thiazole with different chemical and biological properties.
Thiazoline: A related compound with a similar ring structure but different substituents and reactivity.
The uniqueness of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Propriétés
Numéro CAS |
4146-21-8 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-5(2)7-4-9-6(3)8-7/h5,7H,4H2,1-3H3 |
Clé InChI |
DYMRFOBZZQTGRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CS1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















